molecular formula C15H19Cl2NO B2720708 (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide CAS No. 544702-11-6

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide

Cat. No.: B2720708
CAS No.: 544702-11-6
M. Wt: 300.22
InChI Key: ZJUTXLLWKOKRJI-CMDGGOBGSA-N
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Description

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide is a chemical compound characterized by the presence of a dichlorophenyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide typically involves the reaction of 2,6-dichlorobenzaldehyde with N,N-diisopropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired acrylamide product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,6-Dichlorophenyl)-3-ethylideneindolin-2-one: Shares the dichlorophenyl group but differs in the core structure.

    2,6-Dichlorobenzaldehyde: A precursor in the synthesis of (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide.

Uniqueness

This compound is unique due to its specific acrylamide structure combined with the dichlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-N,N-di(propan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO/c1-10(2)18(11(3)4)15(19)9-8-12-13(16)6-5-7-14(12)17/h5-11H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUTXLLWKOKRJI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C=CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)C(=O)/C=C/C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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